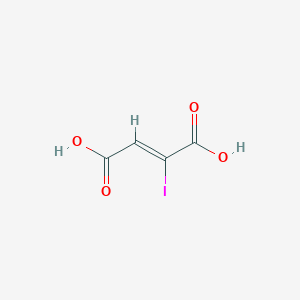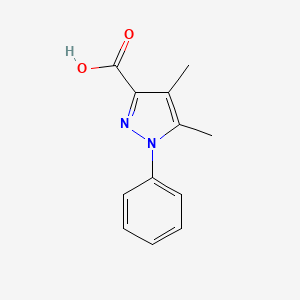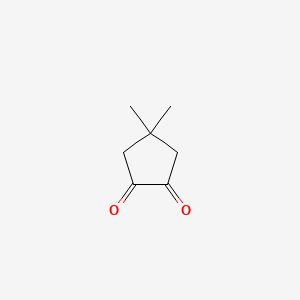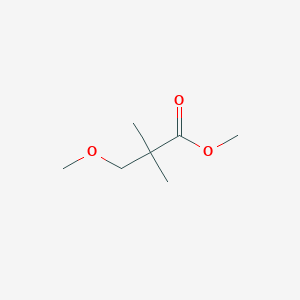
methyl 3-methoxy-2,2-dimethylpropanoate
Descripción general
Descripción
Methyl 3-methoxy-2,2-dimethylpropanoate (MMDMP) is a compound that has been studied for its potential applications in a variety of scientific research fields. It is a colorless, odorless, and non-volatile liquid, and has a boiling point of 103-104°C. MMDMP has a unique structure, consisting of a methyl group attached to a 3-methoxy-2,2-dimethylpropanoate chain. This structure makes it an ideal compound for many types of research, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Abnormal Reaction Products in Enolate-Imine Condensation : In a study, an unusual reaction product was isolated when methyl (Е)-3-(methoxycarbonyl)methylimino-2,2-dimethylpropanoate reacted with the enolate of ethyl 3-hydroxybutanoate. This indicates unique reactivity in specific chemical contexts (Valiullina et al., 2017).
Synthesis of Novel Metal Complexes : Various metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were synthesized for anti-tumor activities. These studies highlight the compound's role in developing potential cancer therapies (Aboelmagd et al., 2021).
Mass Spectrometry Studies : The compound has been studied using mass spectrometry to understand its behavior under specific conditions, such as during electron impact and chemical ionization (Kolsaker et al., 1986).
Potential Pharmacological Uses
Antiproliferative Assay for HDAC Inhibition : A study described the synthesis and biological testing of compounds based on the structure modification of methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate as potential histone deacetylase inhibitors. This suggests its potential in cancer treatment (El-Rayes et al., 2019).
Inhibition of CDK8 Kinase for Cancer Therapy : Compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed inhibitory actions against human colorectal carcinoma cells, indicating their potential as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021).
Selective Inhibition of Colon Cancer Cell Proliferation : A series of compounds based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed selective inhibition of colon cancer cell proliferation, highlighting its potential in targeted cancer treatment (Rayes et al., 2020).
Propiedades
IUPAC Name |
methyl 3-methoxy-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-9-3)6(8)10-4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPVQVXXTIVHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558723 | |
| Record name | Methyl 3-methoxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-2,2-dimethylpropanoate | |
CAS RN |
25307-88-4 | |
| Record name | Methyl 3-methoxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B6597203.png)
![ethyl 1-methyl-1H,4H-pyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B6597204.png)
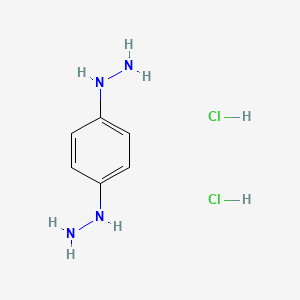
![1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B6597225.png)

![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate](/img/structure/B6597249.png)
![methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride, trans](/img/structure/B6597252.png)
![5-oxaspiro[2.5]octan-4-one](/img/structure/B6597257.png)
